![molecular formula C16H18N2O4S B2523885 Ethyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 899525-00-9](/img/structure/B2523885.png)
Ethyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H18N2O4S and its molecular weight is 334.39. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound structurally related to the one of interest, has been utilized as a precursor for synthesizing new heterocycles with demonstrated potent anticancer activity against colon HCT-116 human cancer cell line. The synthesis approach enabled the creation of compounds with significant inhibition effects on cancer cell proliferation, highlighting its potential as a valuable tool in anticancer drug development (Abdel-Motaal, M., Alanzy, Asmaa L., & Asem, M., 2020).
Antimicrobial and Antioxidant Properties
Another derivative, Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, synthesized through a simple procedure, has been screened for antimicrobial and antioxidant activities. Certain compounds among the synthesized showed excellent antibacterial and antifungal properties, alongside remarkable antioxidant potential. This research underscores the compound's utility in developing new antimicrobial and antioxidant agents, which could be beneficial in treating infections and preventing oxidative stress-related diseases (Raghavendra, K., Renuka, N., Kameshwar, Vivek H., et al., 2016).
Heterocyclic Synthesis
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate serves as a crucial building block in the synthesis of various heterocyclic compounds. For instance, it has been employed in the synthesis of thieno[2,3-d]-pyrimidine, thieno[2',3':4,5]pyrimido[1,2-a][1,3,5]triazine, thieno[2,3-d]-1,3-thiazine, and 1,2,4-triazole systems. These heterocycles, attached to the lauryl group, were synthesized and tested for antimicrobial activity, highlighting the compound's versatility in creating novel heterocyclic systems with potential biological activities (Hemdan, M. & Abd El-Mawgoude, Heba Kamal, 2015).
Synthesis of Lignan Conjugates
The compound and its derivatives have been explored for the synthesis of lignan conjugates via cyclopropanation, demonstrating antimicrobial and antioxidant studies. These conjugates have shown significant biological activities, suggesting the potential for developing therapeutic agents based on this chemical framework (Raghavendra, K., et al., 2016).
Mechanism of Action
Target of Action
Isoxazole rings can bind to various biological targets based on their chemical diversity .
Biochemical Pathways
Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it affects. Isoxazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Given the wide range of activities exhibited by isoxazole derivatives, the effects could potentially be diverse depending on the target .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, extreme pH values could potentially affect the compound’s ionization state, which might influence its absorption and distribution .
properties
IUPAC Name |
ethyl 2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-3-21-16(20)13-10-6-4-5-7-12(10)23-15(13)17-14(19)11-8-9(2)18-22-11/h8H,3-7H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLKXQBCYMGIAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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